7-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
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Overview
Description
7-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is an organic compound with the molecular formula C7H5ClN2O2S2 It is a derivative of benzothiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 7-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride are currently unknown. This compound is structurally similar to other benzothiadiazole derivatives, which have been studied as building blocks of organic semiconducting materials . .
Mode of Action
Benzothiadiazole derivatives have been shown to self-assemble into highly ordered crystalline solids , which may suggest a potential interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the chlorination of 7-methyl-2,1,3-benzothiadiazole-4-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
C7H5N2O2S2 (sulfonic acid)+SOCl2→C7H5ClN2O2S2 (sulfonyl chloride)+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient cooling systems to manage the exothermic nature of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
7-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with sulfonamide functional groups.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Comparison with Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another derivative of benzothiadiazole with a bromine substituent and a formyl group.
2,1,3-Benzothiadiazole-4-sulfonyl chloride: A similar compound without the methyl group at the 7-position.
Uniqueness: 7-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is unique due to the presence of the methyl group at the 7-position, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in the electronic and steric properties, making it a valuable compound for specific applications where these attributes are desired.
Properties
IUPAC Name |
7-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c1-4-2-3-5(14(8,11)12)7-6(4)9-13-10-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVMEDNWLVERLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NSN=C12)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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